Cas no 4232-58-0 (1-Piperazineethanol,a-[(diethylamino)methyl]-)

1-Piperazineethanol,a-[(diethylamino)methyl]- structure
4232-58-0 structure
Product Name:1-Piperazineethanol,a-[(diethylamino)methyl]-
CAS No:4232-58-0
MF:C11H25N3O
MW:215.3357026577
CID:335037
PubChem ID:258208
Update Time:2025-04-19

1-Piperazineethanol,a-[(diethylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanol,a-[(diethylamino)methyl]-
    • 1-(diethylamino)-3-piperazin-1-ylpropan-2-ol
    • 1-(diethylamino)-3-(piperazin-1-yl)propan-2-ol
    • 1-diethylamino-3-piperazin-1-yl-propan-2-ol
    • AC1L5YGA
    • AC1Q77HA
    • AR-1B2898
    • CTK4I6035
    • KST-1B4227
    • NCIOpen2_005131
    • NSC86983
    • 4232-58-0
    • SCHEMBL12501341
    • AKOS002683207
    • AKOS016050072
    • DTXSID70293048
    • RJDSNFBIBYAVTO-UHFFFAOYSA-N
    • NSC-86983
    • Inchi: 1S/C11H25N3O/c1-3-13(4-2)9-11(15)10-14-7-5-12-6-8-14/h11-12,15H,3-10H2,1-2H3
    • InChI Key: RJDSNFBIBYAVTO-UHFFFAOYSA-N
    • SMILES: OC(CN(CC)CC)CN1CCNCC1

Computed Properties

  • Exact Mass: 215.19995
  • Monoisotopic Mass: 215.2
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Density: 0.984
  • Boiling Point: 312.3°Cat760mmHg
  • Flash Point: 142.7°C
  • Refractive Index: 1.488
  • PSA: 38.74
  • LogP: -0.13900
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